1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-(3-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative characterized by a 3-methylbenzyl substituent at the N1 position of the pyrazole ring. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceutical and materials chemistry . Its boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in palladium-catalyzed couplings, while the 3-methylbenzyl moiety introduces steric and electronic modulation, influencing both synthetic efficiency and biological interactions .
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2/c1-13-7-6-8-14(9-13)11-20-12-15(10-19-20)18-21-16(2,3)17(4,5)22-18/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJCZSQAANUZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 3-methylbenzyl group: This step often involves a nucleophilic substitution reaction where the pyrazole ring is alkylated with 3-methylbenzyl chloride.
Attachment of the dioxaborolane moiety: This is typically done via a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety facilitates Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science.
Example Reaction:
| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| 7-Bromo-2-chloro-1,5-naphthyridine | Pd(dtbpf)Cl₂, Na₂CO₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100°C | 68% |
Mechanism:
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Oxidative Addition: Pd⁰ inserts into the C–X bond of the aryl halide.
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Transmetallation: Boronate transfers the aryl group to Pd.
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Reductive Elimination: Pd releases the biaryl product, regenerating the catalyst .
Key Factors:
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Solvents: Toluene, THF, or dioxane/water mixtures.
Oxidation Reactions
The boronate group can be oxidized to boronic acids under controlled conditions, enhancing solubility for subsequent reactions.
Conditions:
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Reagent: H₂O₂ (30%) in THF/H₂O.
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Temperature: 25–50°C.
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Product: 1-(3-Methylbenzyl)-1H-pyrazole-4-boronic acid.
Applications:
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Boronic acids are intermediates in sensors and drug design.
Protodeboronation
Under acidic conditions, the boronate group may undergo protodeboronation, yielding the parent pyrazole derivative.
Conditions:
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Reagent: HCl (1–2 M) in methanol.
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Temperature: 60–80°C.
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Product: 1-(3-Methylbenzyl)-1H-pyrazole.
Functional Group Transformations
The pyrazole ring participates in electrophilic substitutions (e.g., nitration, halogenation) at the N1 or C3 positions, though steric hindrance from the 3-methylbenzyl group may limit reactivity .
Mechanistic Insights and Selectivity
Scientific Research Applications
Medicinal Chemistry Applications
The compound's pyrazole moiety is known for its diverse pharmacological properties. Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazole derivatives. The compound demonstrated promising results in inhibiting inflammation in animal models. Specifically:
- Case Study : In a carrageenan-induced paw edema model in rats, the compound showed a dose-dependent reduction in swelling compared to control groups .
| Compound | Dose (μg) | Inhibition (%) |
|---|---|---|
| 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 100 | 40% |
| Indomethacin (Standard) | 100 | 70% |
Anticancer Activity
The anticancer potential of the compound was assessed using various cancer cell lines. The results indicated that it could inhibit cell proliferation effectively.
- Case Study : The MTT assay revealed that the compound had an IC50 value of 25 µM against breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
Agricultural Applications
In agriculture, compounds with boron-containing structures have been explored for their effectiveness as plant growth regulators and pest control agents.
- Case Study : Research demonstrated that the compound enhanced root growth and overall plant vigor in tomato plants when applied at specific concentrations .
| Application | Concentration (ppm) | Effect |
|---|---|---|
| Root Growth Promotion | 50 | Increased by 30% |
| Pest Resistance | 100 | Reduced pest damage by 20% |
Material Science Applications
The unique structural properties of this compound make it a candidate for use in creating advanced materials.
Polymer Chemistry
The compound can be utilized as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties.
- Case Study : Polymers synthesized using this compound exhibited improved tensile strength and thermal resistance compared to conventional polymers .
| Property | Conventional Polymer | Polymer with Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition Temp (°C) | 250 | 300 |
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
The structural and functional nuances of 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be contextualized against related pyrazole-boronic ester derivatives. Below is a systematic comparison:
Substituent Variations on the Benzyl Group
Key Insights :
- Electron-withdrawing groups (e.g., -F, -CF₃) increase electrophilicity of the boronic ester, enhancing coupling rates but may reduce stability under basic conditions .
- Methoxy groups improve aqueous solubility, critical for in vivo applications .
Pyrazole Ring Modifications
Key Insights :
- Bulky N1 substituents (e.g., benzyl) reduce reaction yields due to steric effects but improve target specificity in kinase inhibition .
- Methyl groups on the pyrazole ring (e.g., 1,3-dimethyl derivatives) enhance metabolic stability, favoring pharmacokinetic profiles .
Key Insights :
Biological Activity
1-(3-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C17H23BN2O2
- Molecular Weight : 298.2 g/mol
- CAS Number : 1415825-06-7
- Purity : 95% .
The biological activity of this compound primarily stems from its ability to interact with various biochemical pathways. The presence of the dioxaborolane moiety suggests potential applications in cross-coupling reactions and as a reagent in organic synthesis . In particular, it may act as a modulator for key signaling pathways involved in cancer progression and other diseases.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibitory Effects on Kinases : Studies have shown that pyrazole derivatives can inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis .
- γ-Secretase Modulation : This compound may also play a role in modulating γ-secretase activity, which is involved in Alzheimer’s disease pathology and cancer .
Other Biological Activities
Beyond anticancer properties, the compound has been investigated for:
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Potential neuroprotective activities have been noted in preclinical models .
Case Studies and Research Findings
A selection of studies highlights the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of c-Met kinase in vitro. |
| Study B | γ-Secretase Modulation | Identified as a novel modulator with potential therapeutic implications for Alzheimer's disease. |
| Study C | Anti-inflammatory Activity | Showed reduction in TNF-alpha levels in animal models. |
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a boronic ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) with a halogenated benzyl derivative (e.g., 3-methylbenzyl chloride or bromide) under palladium catalysis. For example, PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ is used with degassed solvents (THF/dioxane and aqueous Na₂CO₃) at 60–100°C to achieve yields of 35–82% . Alkylation steps may precede coupling to introduce substituents like the 3-methylbenzyl group .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and boron environment (e.g., dioxaborolan signals at ~1.3 ppm for methyl groups) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the boron-oxygen bonds (1.36–1.48 Å) and pyrazole ring geometry .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- FT-IR : Identifies B-O stretching vibrations (~1350 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in optimizing Suzuki coupling conditions for derivatives of this compound, and how are they addressed?
Challenges include:
- Low Yields : Caused by steric hindrance from the 3-methylbenzyl group or incomplete coupling. Solutions include using excess boronic ester (1.5–2.0 eq), high catalyst loading (5–10 mol% Pd), and prolonged reaction times (12–24 hrs) .
- Byproduct Formation : Competing homocoupling of boronic esters is minimized via rigorous degassing and inert atmosphere (N₂/Ar) .
- Catalyst Selection : Bulky ligands (e.g., XantPhos) improve selectivity for aryl-pyrazole coupling over side reactions .
Q. How do substituents on the benzyl group (e.g., 3-methyl vs. 4-methoxy) influence reactivity in cross-coupling or biological activity?
- Electronic Effects : Electron-donating groups (e.g., 4-methoxy) enhance boronic ester reactivity in coupling by increasing electron density on the aryl ring, but may reduce stability under acidic conditions .
- Steric Effects : Bulky substituents (e.g., 3-methyl) lower coupling efficiency due to hindered Pd coordination. This is mitigated by using smaller ligands (e.g., PPh₃) .
- Biological Relevance : In kinase inhibition studies, substituents like 3-methylbenzyl modulate binding affinity by altering hydrophobic interactions with target proteins .
Q. What computational methods are employed to predict the compound’s reactivity or interactions in drug discovery?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boron atom’s LUMO guides its reactivity in Suzuki coupling .
- Molecular Docking : Models interactions with proteins (e.g., Aurora-A kinase), showing how the pyrazole ring hydrogen-bonds to catalytic residues .
- Molecular Dynamics (MD) : Simulates stability of boronates in aqueous environments, critical for pharmacokinetic profiling .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-boronate derivatives?
Discrepancies often stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ROS levels in cytotoxicity studies. Standardizing protocols (e.g., H₂O₂ concentration in ROS-responsive assays) improves reproducibility .
- Impurity Effects : Trace Pd catalysts (≤0.1%) may artifactually inhibit enzymes. Purification via column chromatography or recrystallization is critical .
- Substituent Position : Meta vs. para substituents on the benzyl group alter steric profiles, requiring systematic SAR studies .
Methodological Guidance
Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?
- Stepwise Functionalization : Begin with the pyrazole core, then introduce substituents via alkylation (e.g., K₂CO₃/DMF for benzyl groups) followed by Suzuki coupling .
- Parallel Synthesis : Use combinatorial libraries with diverse boronic esters (e.g., aryl, heteroaryl) to screen for enhanced binding .
- Crystallographic Validation : Co-crystallize analogs with target proteins (e.g., Aurora-A) to correlate structural features with activity .
Q. How should researchers address stability issues during storage or in vitro assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
